molecular formula C20H25N3O2 B8289959 PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- CAS No. 84755-44-2

PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)-

Cat. No.: B8289959
CAS No.: 84755-44-2
M. Wt: 339.4 g/mol
InChI Key: LIPRFPHMPPZDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

84755-44-2

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

2,4-ditert-butyl-6-(1-oxidobenzotriazol-1-ium-2-yl)phenol

InChI

InChI=1S/C20H25N3O2/c1-19(2,3)13-11-14(20(4,5)6)18(24)17(12-13)22-21-15-9-7-8-10-16(15)23(22)25/h7-12,24H,1-6H3

InChI Key

LIPRFPHMPPZDQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=[N+]2[O-])O)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- involves several steps:

    Preparation of 2,4-Di-tert-butylphenol: Phenol is alkylated with isobutylene in the presence of sulfuric acid at around 70°C to produce 2,4-Di-tert-butylphenol[][1].

    Diazotization of p-chloro-o-nitroaniline:

    p-Chloro-o-nitroaniline is dissolved in hydrochloric acid and cooled to 0-5°C. Sodium nitrite solution is added slowly to form the diazonium salt[1][1].

    Coupling Reaction: The diazonium salt is coupled with 2,4-Di-tert-butylphenol in the presence of sodium hydroxide in methanol at 0-5°C to form the azo compound[][1].

    Reduction: The azo compound is reduced using zinc powder in ethanol at 40-45°C to yield the final product[][1].

    Purification: The crude product is dissolved in ethyl acetate, filtered, and recrystallized to obtain pure PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)-[][1].

Chemical Reactions Analysis

PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- undergoes various chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinones and other oxidation products.

    Reduction: Reduction reactions typically involve the conversion of the azo group to an amine group using reducing agents like zinc powder[][1].

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers and esters[][1].

Scientific Research Applications

PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- has a wide range of scientific research applications:

Comparison with Similar Compounds

PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- is unique due to its high UV absorption efficiency and stability. Similar compounds include:

    2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol:

    2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol:

These compounds share similar UV-absorbing properties but differ in their chemical structures and specific applications.

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